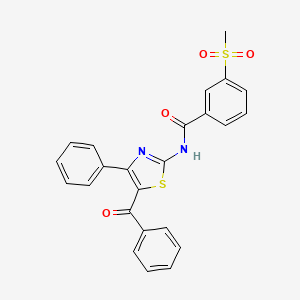

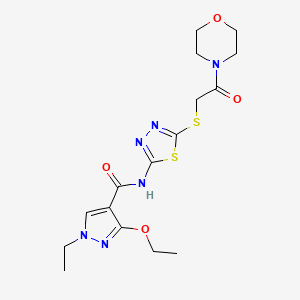

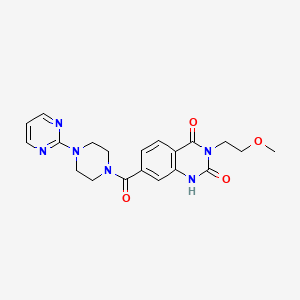

![molecular formula C23H18N4O4 B2860368 1-({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)indoline CAS No. 1260632-39-0](/img/structure/B2860368.png)

1-({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)indoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound seems to contain a benzodioxol group , an oxadiazol group, a pyrrol group, and an indoline group. Benzodioxol is a type of ether that is often found in pharmaceuticals and other organic compounds . Oxadiazol is a type of heterocyclic compound that contains an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring. Pyrrol is a basic heterocyclic organic compound that consists of a five-membered ring containing one nitrogen atom and four carbon atoms. Indoline is a heterocyclic organic compound that contains a benzene ring fused to a nitrogen-containing pyrrolidine ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the number of different groups present. The benzodioxol, oxadiazol, pyrrol, and indoline groups would each contribute to the overall structure .Chemical Reactions Analysis

Again, without more specific information, it’s difficult to predict the chemical reactions that “1-({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)indoline” might undergo. The presence of the benzodioxol, oxadiazol, pyrrol, and indoline groups suggests that it could participate in a variety of chemical reactions .Scientific Research Applications

Indoline Derivatives in Synthetic Chemistry

Indolines, and by extension, compounds containing the indoline scaffold, are pivotal in synthetic chemistry. They serve as key intermediates in the synthesis of complex natural products and pharmacologically active molecules. For instance, the Mn(OAc)_3-mediated cyclizations provide a method for synthesizing tetracyclic cores similar to tronocarpine, highlighting the role of indolines in constructing complex molecular architectures (Magolan & Kerr, 2006).

Oxadiazole Core in Medicinal Chemistry

Oxadiazoles are recognized for their broad spectrum of biological activities. These cores are found in molecules with antibacterial, antifungal, and antiproliferative properties. For example, a study reported the synthesis and biological evaluation of new pyrazoline and pyrazole derivatives containing oxadiazole units, demonstrating significant antimicrobial activity against various bacteria and fungi (Hassan, 2013). Furthermore, synthetic cannabinoids containing the oxadiazole moiety, like 3-benzyl-5-[1-(2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]-1,2,4-oxadiazole, have been identified, indicating the structural diversity and potential bioactivity of oxadiazole derivatives (Shevyrin et al., 2016).

Pyrrol Moiety in Drug Design

The pyrrol ring is another versatile unit in the design of bioactive molecules. It's a common feature in compounds showing a range of biological activities, including antimicrobial and anti-inflammatory effects. The facilitation of novel spiroxindole fused pyrrolidine derivatives via 1,3-dipolar cycloaddition reactions exemplifies the synthetic utility of pyrrol derivatives in accessing new chemical entities with potential pharmacological applications (Poomathi et al., 2015).

Mechanism of Action

Properties

IUPAC Name |

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O4/c28-21(27-11-9-15-4-1-2-5-17(15)27)13-26-10-3-6-18(26)23-24-22(25-31-23)16-7-8-19-20(12-16)30-14-29-19/h1-8,10,12H,9,11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCICRODJVASFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CN3C=CC=C3C4=NC(=NO4)C5=CC6=C(C=C5)OCO6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloropropanamide](/img/structure/B2860286.png)

![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2860293.png)

![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2860306.png)

![N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2860307.png)